Product packaging for 6-bromo-1H-indazol-5-ol(Cat. No.:CAS No. 1206800-18-1)

6-bromo-1H-indazol-5-ol

Cat. No.: B582201
CAS No.: 1206800-18-1
M. Wt: 213.034
InChI Key: ZKVBYEQUNGMVQI-UHFFFAOYSA-N
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Description

6-Bromo-1H-indazol-5-ol is a synthetically valuable indazole derivative that serves as a key building block in medicinal chemistry, particularly in the development of targeted anticancer therapies . The indazole core is a privileged scaffold in drug discovery, recognized for its impressive bioactivity and presence in several approved drugs and clinical-stage molecules . Researchers utilize this bromo-functionalized intermediate to design novel kinase inhibitors . Its structure allows for further functionalization, enabling the exploration of structure-activity relationships to optimize potency and selectivity against a wide range of biological targets . Beyond oncology, the indazole scaffold is also investigated for its potential in developing anti-inflammatory agents, as some derivatives have shown efficacy in inhibiting key pathways like the human chemokine (C-C motif) ligand 2 (CCL2) . This makes this compound a critical intermediate for pharmaceutical researchers synthesizing novel compounds for the treatment of cancers, inflammatory diseases, and other conditions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2O B582201 6-bromo-1H-indazol-5-ol CAS No. 1206800-18-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-2-6-4(1-7(5)11)3-9-10-6/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVBYEQUNGMVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731131
Record name 6-Bromo-1H-indazol-5-ol
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URL https://comptox.epa.gov/dashboard/DTXSID10731131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206800-18-1
Record name 6-Bromo-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-1H-INDAZOL-5-OL
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Synthetic Methodologies for 6 Bromo 1h Indazol 5 Ol and Its Derivatives

Advanced Synthetic Routes to Indazole Core Structures

The construction of the fundamental indazole ring system can be accomplished through several sophisticated synthetic strategies. These methods offer access to a diverse range of substituted indazoles, including those with the specific substitution pattern found in 6-bromo-1H-indazol-5-ol.

Cyclization Reactions in Indazole Synthesis

Cyclization reactions represent a cornerstone in the synthesis of indazoles. These methods typically involve the formation of the pyrazole (B372694) ring onto a pre-functionalized benzene (B151609) ring.

The cyclization of arylhydrazones is a widely used and versatile method for constructing the indazole core. ajrconline.orgumn.eduresearchgate.net This approach generally involves the condensation of a substituted hydrazine (B178648) with an ortho-functionalized benzaldehyde (B42025) or ketone, followed by an intramolecular cyclization to form the indazole ring. For the synthesis of a precursor to this compound, a suitably substituted 2-hydroxybenzaldehyde or acetophenone (B1666503) could be reacted with hydrazine. bibliomed.org

Microwave-assisted synthesis has emerged as an efficient, eco-friendly alternative to conventional heating for these cyclizations. ajrconline.org For instance, the reaction of substituted salicylaldehydes with hydrazine hydrate (B1144303) under microwave irradiation yields the corresponding arylhydrazones, which then cyclize to form 1-H-indazoles in good to excellent yields. ajrconline.org The use of catalysts like silica-supported polyphosphoric acid (PPA-SiO2) can also facilitate the condensation and cyclization of o-hydroxyacetophenones with hydrazines, offering high yields and the advantage of a reusable catalyst. bibliomed.org

Table 1: Examples of Hydrazone-Based Indazole Synthesis

Starting Material Reagent Conditions Product Yield (%) Reference
Substituted Salicylaldehydes Hydrazine Hydrate Microwave 1-H-Indazole Derivatives Good to Excellent ajrconline.org
2-Hydroxyacetophenones Hydrazine Hydrate PPA-SiO2, Heat Substituted Indazoles 88-90 bibliomed.org
2-Halobenzaldehydes Phenylhydrazine CuI/Diamine, Microwave 1-Aryl-1H-indazoles 65-95 sci-hub.se

Palladium-catalyzed reactions have become a powerful tool for the synthesis of N-heterocycles, including indazoles. researchgate.netcapes.gov.br These methods often involve the intramolecular C-N bond formation from a suitably pre-functionalized precursor. A common strategy is the palladium-catalyzed intramolecular amination of N-aryl-N'-(o-bromobenzyl)hydrazines. capes.gov.br This reaction typically employs a palladium catalyst such as Pd(OAc)2 in combination with a phosphine (B1218219) ligand like dppf and a base.

This methodology is applicable to a wide range of substrates with both electron-donating and electron-withdrawing substituents, providing a versatile route to 2-aryl-2H-indazoles. capes.gov.br While this specific example leads to 2H-indazoles, modifications of palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of 1H-indazoles as well, particularly in the functionalization of the indazole core, for example, through Suzuki-Miyaura coupling of bromoindazoles.

Table 2: Palladium-Catalyzed Synthesis of Indazoles

Precursor Catalyst System Conditions Product Type Reference
N-aryl-N'-(o-bromobenzyl)hydrazines Pd(OAc)2/dppf/tBuONa Toluene, 90 °C 2-Aryl-2H-indazoles umn.edu
5-Methoxy-1H-indazole Pd₂(dba)₃, Xantphos Toluene, 110 °C 6-Bromo-5-methoxy-1H-indazole
Hydrazone-Based Cyclizations

1,3-Dipolar Cycloaddition Strategies

1,3-Dipolar cycloadditions offer a convergent and highly efficient route to five-membered heterocycles, including the indazole ring system. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org These reactions involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.

The reaction between an aryne and a diazo compound is a powerful method for constructing the indazole skeleton. organic-chemistry.org Arynes, highly reactive intermediates, can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates. These react readily with diazo compounds, which can also be generated in situ from stable N-tosylhydrazones, to afford a wide range of substituted indazoles under mild conditions. organic-chemistry.org This approach avoids the need to handle potentially unstable diazo compounds directly. The regioselectivity of the cycloaddition can often be controlled by the electronic and steric nature of the substituents on the aryne precursor.

Table 3: Aryne-Diazomethane Cycloaddition for Indazole Synthesis

Aryne Precursor Diazo Source Conditions Product Type Yield (%) Reference
o-(Trimethylsilyl)aryl triflates N-Tosylhydrazones CsF, TEBAC 3-Substituted indazoles up to 87 organic-chemistry.org
o-(Trimethylsilyl)aryl triflates Diazomethane derivatives CsF or TBAF, rt Substituted indazoles Good to Excellent organic-chemistry.org

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a robust and modular approach for synthesizing complex molecules, including indazole derivatives. researchgate.netresearchgate.netbanglajol.info This methodology is especially useful for creating 1,2,3-triazole-tethered indazoles.

A relevant synthetic strategy starts with 6-bromo-1H-indazole. researchgate.netbanglajol.info The indazole nitrogen is first functionalized with an alkyne group, for example, by reacting it with propargyl bromide to yield 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole. researchgate.net This terminal alkyne is then a perfect substrate for a click reaction with a variety of organic azides. The reaction, typically catalyzed by a copper(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), proceeds with high efficiency and regioselectivity to form the 1,4-disubstituted 1,2,3-triazole ring. This method allows for the facile introduction of a wide array of substituents onto the indazole core via the triazole linker, demonstrating the modularity of the click chemistry approach. researchgate.netbanglajol.info

Table 4: Click Chemistry for the Synthesis of 6-Bromo-1H-indazole Derivatives

Indazole Substrate Reagents Conditions Product Yield (%) Reference
6-Bromo-1H-indazole 1. Propargyl bromide, K₂CO₃, Acetone Reflux 6-Bromo-1-(prop-2-yn-1-yl)-1H-indazole - researchgate.net
6-Bromo-1-(prop-2-yn-1-yl)-1H-indazole 2. 2-Azido-N-arylacetamides, CuSO₄·5H₂O, Sodium ascorbate DMF/Water/n-BuOH, 80 °C 1,2,3-Triazole-tethered 6-bromo-1H-indazoles 58-72 researchgate.netbanglajol.info
Aryne-Diazomethane Reactions

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis is a cornerstone in the synthesis of functionalized indazoles, providing powerful tools for creating complex molecular architectures. researchgate.net Catalysts based on palladium, copper, and rhodium are particularly prominent in these transformations. researchgate.net

C-H Activation and Coupling Reactions

Direct C-H activation has emerged as an atom-economical and efficient strategy for the functionalization of indazole scaffolds. researchgate.net This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic sequences. Palladium catalysis is frequently employed for the direct arylation of indazoles. For instance, palladium-catalyzed oxidative arylation of 1H-indazoles with various arenes and heteroarenes can achieve site-selective C7 arylation, particularly when directed by an electron-withdrawing group at the C4 position. researchgate.net

Rhodium catalysts have also proven effective in directing C-H functionalization. The use of a removable N,N-diisopropylcarbamoyl directing group enables the regioselective C-7 olefination of 1H-indazole with high selectivity and broad substrate scope. researchgate.netnih.gov Furthermore, rhodium, in conjunction with copper, can catalyze C-H activation and subsequent C-N/N-N coupling of imidate esters with nitrosobenzenes to yield 1H-indazoles under redox-neutral conditions. nih.govresearchgate.netresearchgate.net

Recent advancements have also highlighted cobalt-catalyzed C-H activation as a viable method for the synthesis of 1H-indazoles. mdpi.com These transition metal-catalyzed C-H activation/annulation sequences represent a powerful and increasingly utilized strategy for the one-step construction of functionalized indazole derivatives. researchgate.net

Copper and Rhodium-Mediated Processes

Copper-catalyzed reactions are integral to the synthesis of indazole derivatives. rsc.org One notable application is in the formation of the indazole ring itself. A one-pot, two-step microwave-assisted procedure utilizes a copper(I) iodide-diamine catalyst for the N-arylation of arylhydrazones, leading to the formation of 1-aryl-1H-indazoles. rsc.org Copper(II) acetate (B1210297) has also been used as a catalyst for the cyclization of o-haloaryl N-sulfonylhydrazones to produce 1H-indazoles. mdpi.com Additionally, copper-catalyzed C-H ortho-hydroxylation followed by N-N bond formation provides a facile route to 1-(ortho-hydroxyaryl)-1H-indazoles. researchgate.net

Rhodium catalysis plays a significant role in the functionalization of the indazole nucleus. nih.govresearchgate.net Rhodium(III)-catalyzed C-H activation and annulation of azobenzenes with acrylates, in the presence of copper(II) acetate, yields 2H-indazoles. nih.gov In this reaction, the copper acetate is believed to facilitate the crucial β-hydride elimination step. Another rhodium(III)-catalyzed tandem reaction involves the C-H alkylation and intramolecular decarboxylative cyclization of azoxy compounds with diazoesters to afford 3-acyl-2H-indazoles. nih.gov

The following table summarizes key transition metal-catalyzed reactions for indazole synthesis:

Catalyst SystemReaction TypeStarting MaterialsProduct TypeRef
Pd(OAc)₂ / 1,10-phenanthrolineOxidative Arylation1-methyl-7-nitro-1H-indazole, BenzeneC7-arylated 1H-indazole researchgate.net
[Cp*RhCl₂]₂ / AgSbF₆C-H Alkylation/CyclizationAzoxy compounds, Diazoesters3-acyl-2H-indazoles nih.gov
CuI / DiamineN-Arylation (Microwave)2-halobenzaldehydes, Phenylhydrazines1-aryl-1H-indazoles rsc.org
Cu(OAc)₂Cyclizationo-haloaryl N-sulfonylhydrazones1H-indazoles mdpi.com
Rh(III) / Cu(OAc)₂C-H Activation/AnnulationAzobenzenes, Acrylates2H-indazoles nih.gov

Microwave-Assisted Synthetic Techniques

Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. heteroletters.org The application of microwave technology to the synthesis of indazole derivatives has proven to be highly effective. rsc.orgheteroletters.org

A notable example is the microwave-assisted synthesis of 1-aryl-1H-indazoles. This method involves the condensation of 2-halobenzaldehydes or 2-haloacetophenones with phenylhydrazines to form arylhydrazones, which are then cyclized via a copper(I)-catalyzed N-arylation under microwave heating at 160°C. rsc.org This one-pot, two-step procedure is highly efficient. Another microwave-promoted synthesis involves the reaction of phenylhydrazines with substituted salicylaldehydes in ethanol, which undergo condensation and subsequent intramolecular cyclization to yield indazoles in moderate to high yields. heteroletters.org

Microwave-assisted synthesis has also been employed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, on bromo-substituted indazoles to introduce aryl groups. nih.gov However, in some cases, such as the attempted regioselective bromination of certain indazole derivatives, microwave activation can lead to degradation of the starting material. nih.gov

Targeted Synthesis of this compound

The specific synthesis of this compound requires careful consideration of regioselectivity in both the bromination and the introduction of the hydroxyl group.

Regioselective Bromination Approaches

The bromination of the indazole ring is a key step in the synthesis of this compound. Electrophilic bromination of the indazole core can be achieved using various brominating agents. The position of bromination is highly dependent on the substituents already present on the indazole ring and the reaction conditions.

For the parent 1H-indazol-5-ol, direct bromination would likely lead to a mixture of products due to the activating nature of the hydroxyl group. To achieve regioselectivity, directing groups or specific reaction conditions are often necessary. One common strategy involves the use of N-bromosuccinimide (NBS) as the brominating agent. nih.gov The choice of solvent and temperature can significantly influence the outcome of the reaction. For instance, the bromination of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide with NBS in DMF at 80°C preferentially yields the C7-brominated product. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the regioselectivity of bromination by modeling the electrophilic attack on the indazole ring. For 1H-indazol-3-ol, DFT calculations suggest that the hydroxyl group directs bromination to the C5 and C7 positions through resonance stabilization of the intermediate sigma-complex.

A plausible route to this compound could involve the bromination of a suitably protected 1H-indazol-5-ol. Alternatively, a precursor such as 4-bromo-2-methyl-5-nitroaniline (B1354906) can be used, which upon diazotization and cyclization can lead to a bromo-nitro-indazole intermediate. thieme-connect.de Subsequent manipulation of the nitro group could then yield the desired hydroxyl functionality.

The following table outlines common brominating agents and their applications in indazole synthesis:

Brominating AgentSubstrateKey ConditionsProductRef
N-Bromosuccinimide (NBS)N-(1H-indazol-4-yl)-4-methylbenzenesulfonamideDMF, 80°CN-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide nih.gov
N-Bromosuccinimide (NBS)1H-indazol-3-olDMF, 0-5°CPredominantly 6-bromo-1H-indazol-3-ol
Br₂ in Acetic AcidIndazolesAcetic AcidBromoindazoles (regioselectivity varies)

Introduction and Manipulation of the Hydroxyl Moiety

The hydroxyl group at the 5-position of the indazole ring is a key functional group that can be introduced at various stages of the synthesis. One common method for synthesizing indazol-ols is through the diazotization of a corresponding amino-substituted precursor followed by cyclization and hydrolysis. For example, 1H-indazol-3-ol can be synthesized from anthranilic acid. thieme-connect.de

For the synthesis of this compound, a potential strategy would be to start with a precursor that already contains a group that can be converted to a hydroxyl group at the desired position. For example, starting with a methoxy-substituted aniline, performing the bromination and indazole ring formation, and then cleaving the methyl ether to reveal the hydroxyl group is a common tactic in organic synthesis.

The hydroxyl group itself can be manipulated. For instance, it can be oxidized to a carbonyl group, transforming 6-bromo-1H-indazol-3-ol into 6-bromo-1H-indazole-3-one. The hydroxyl group can also be used as a directing group in electrophilic substitution reactions, as discussed in the context of bromination. Protecting the hydroxyl group as an ether or ester may be necessary during certain synthetic steps to prevent unwanted side reactions, followed by a deprotection step to regenerate the hydroxyl moiety.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives based on the this compound core involves a variety of chemical transformations that allow for the introduction of diverse functional groups and structural motifs. These modifications are crucial for modulating the physicochemical properties and biological activities of the parent compound.

The functionalization of the indazole ring is a key strategy for creating a library of derivatives. The bromine atom at the C6 position and the hydroxyl group at the C5 position of this compound, along with the nitrogen atoms of the pyrazole ring, are primary sites for chemical modification.

N-Substitution: The nitrogen atoms of the indazole ring can be readily alkylated or arylated. For instance, the reaction of 6-bromo-1H-indazole with alkylating agents like dimethyl sulfate (B86663) or benzyl (B1604629) bromide in the presence of a base such as potassium hydroxide (B78521) (KOH) leads to the formation of N-substituted derivatives. doi.org This allows for the introduction of various groups that can influence the compound's solubility and interaction with biological targets.

C-Substitution via Cross-Coupling Reactions: The bromine atom at the C6 position is particularly amenable to palladium-catalyzed cross-coupling reactions. ambeed.com The Suzuki-Miyaura coupling, for example, enables the introduction of a wide range of aryl and heteroaryl substituents by reacting the bromo-indazole with boronic acids. nih.gov This method has been successfully used to synthesize C7-arylated 4-substituted 1H-indazoles, demonstrating the versatility of this approach for creating carbon-carbon bonds. nih.gov Similarly, Sonogashira coupling can be employed to introduce alkynyl groups.

Modification of the Hydroxyl Group: The hydroxyl group at the C5 position can be a handle for further functionalization. It can be alkylated to form ethers or acylated to form esters, providing another avenue for diversification.

Halogenation: Further halogenation of the indazole ring can provide additional sites for cross-coupling reactions. For example, N-bromosuccinimide (NBS) can be used for bromination. nih.gov

A summary of diversification strategies is presented in the table below:

Position Reaction Type Reagents and Conditions Resulting Functional Group Reference
N1AlkylationAlkyl halide, Base (e.g., KOH)N-Alkyl doi.org
C6Suzuki-Miyaura CouplingBoronic acid, Palladium catalyst, BaseAryl/Heteroaryl nih.gov
C6Sonogashira CouplingTerminal alkyne, Palladium/Copper catalystAlkynyl doi.org
C5EtherificationAlkyl halide, BaseEther
C5EsterificationAcyl chloride/anhydride, BaseEster
C7BrominationNBS, BaseBromo nih.gov

This table provides examples of diversification strategies for the indazole ring.

A prominent strategy in drug discovery is the creation of hybrid molecules that combine the structural features of two or more different heterocyclic rings. This approach can lead to compounds with novel or enhanced biological activities. The combination of the 6-bromo-1H-indazole scaffold with a 1,2,3-triazole ring has been an area of active research. banglajol.inforesearchgate.net

The synthesis of these hybrid molecules often utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net In a typical synthetic route, the indazole nitrogen is first propargylated to introduce a terminal alkyne. researchgate.net This propargylated indazole is then reacted with a variety of organic azides to generate the 1,2,3-triazole ring linked to the indazole core. researchgate.net

For example, a series of novel 1,2,3-triazole derivatives tethered to 6-bromo-1H-indazole were synthesized by reacting 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole with various 2-azido-N-arylacetamide derivatives. researchgate.net This reaction proceeds via a 1,3-dipolar cycloaddition mechanism. banglajol.inforesearchgate.net

The development of these hybrid structures offers a powerful method for expanding the chemical space around the 6-bromo-1H-indazole core, potentially leading to the discovery of new therapeutic agents.

Starting Material 1 Starting Material 2 Reaction Type Resulting Hybrid Structure Reference
6-bromo-1-(prop-2-yn-1-yl)-1H-indazole2-azido-N-arylacetamide derivativesCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)6-bromo-1H-indazole-1,2,3-triazole hybrid researchgate.net

This table illustrates the synthesis of hybrid molecules combining indazole and triazole rings.

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and saving time and resources. mdpi.com These approaches are increasingly being applied to the synthesis of heterocyclic compounds, including indazole derivatives.

While specific examples detailing multi-component reactions for the direct synthesis of this compound are not prevalent in the provided search results, the principles of MCRs are applicable to the synthesis of the broader indazole family. For instance, a three-component Povarov-type reaction has been used to synthesize indazolyl-substituted tetrahydroquinolines. nih.gov

One-pot syntheses have been successfully developed for various substituted 1-aryl-1H-indazoles. mdpi.com A general one-pot protocol involves the reaction of an appropriately substituted arylhydrazine with an aldehyde or ketone, followed by an intramolecular cyclization. mdpi.com This approach streamlines the synthetic process and avoids the isolation of intermediates.

The application of these modern synthetic methods to the this compound framework holds significant promise for the rapid and efficient generation of diverse libraries of derivatives for biological screening.

Structure Activity Relationship Sar Studies and Mechanistic Investigations

Elucidation of Key Pharmacophores and Structural Determinants for Activity

The biological activity of 6-bromo-1H-indazol-5-ol and its derivatives is intricately linked to the specific arrangement and nature of its constituent chemical groups. The bromine atom and the hydroxyl group, in particular, are key pharmacophoric features that significantly dictate the compound's interactions with biological systems.

Role of Bromine Atom at the 6-Position on Biological Activity

The bromine atom at the 6-position of the indazole ring is a critical determinant of the molecule's biological profile. researchgate.net Its presence influences several key properties, including lipophilicity and electronic character, which in turn can enhance the compound's ability to penetrate bacterial cell membranes. researchgate.net The position of the bromine atom is crucial; for instance, bromine at the 6-position has been shown to enhance electrophilic substitution at other positions on the ring due to electronic effects.

The substitution of bromine with other halogens, such as iodine, can further modulate activity. For example, an iodo-derivative at the same position is more reactive in certain chemical reactions, like Sonogashira or Suzuki-Miyaura couplings, due to the larger atomic radius and greater polarizability of iodine. This highlights the significant role the halogen at the 6-position plays in both the reactivity and the potential biological efficacy of the indazole scaffold.

Influence of Hydroxyl Group at the 5-Position

The hydroxyl group at the 5-position of the indazole ring is another pivotal element in defining the compound's biological activity. This group can participate in hydrogen bonding, which is crucial for the molecule's physical properties and its interactions with biological targets. The presence and position of the hydroxyl group can significantly impact the binding affinity of the compound to enzymes and receptors.

In the context of developing therapeutic agents, the hydroxyl group can be a site for further modification. For instance, replacing the hydroxyl group with a methoxy (B1213986) group can decrease hydrogen-bonding capacity but increase lipophilicity, potentially enhancing the molecule's ability to cross cell membranes. The interplay between the hydroxyl group and other substituents on the indazole ring is a key area of investigation in the design of new drug candidates.

Impact of Substitutions at Nitrogen Atoms (N1/N2) and Other Ring Positions (C3, C4, C7)

Modifications at the nitrogen atoms (N1 and N2) and other carbon positions (C3, C4, and C7) of the indazole ring have been extensively explored to optimize biological activity. The free NH group at the 1-position is a key site for hydrogen bonding, influencing both chemical reactivity and biological interactions. Alkylation or arylation at the N1 position can lead to derivatives with varied pharmacological profiles. For instance, a series of 1-(2-aminopropyl)-1H-indazole analogues have been synthesized and evaluated for their potential as clinical candidates. nih.gov

Substitutions at other ring positions also play a significant role. For example, modifications at the C3 position have been shown to be of great interest for biological activity. austinpublishinggroup.com The introduction of different functional groups at C3 can lead to compounds with a wide range of therapeutic properties. researchgate.net Similarly, substitutions at the C4 and C7 positions can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Molecular Interactions and Binding Modes with Biological Targets

Understanding how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. These interactions are governed by a combination of factors, including ligand-receptor recognition, hydrogen bonding, and stereochemistry.

Ligand-Receptor Recognition and Hydrogen Bonding

The indazole scaffold, with its two adjacent nitrogen atoms, is capable of forming strong hydrogen bonds within the hydrophobic pockets of receptors. researchgate.net This ability is fundamental to its biological activity. The hydroxyl group at the 5-position and the NH group at the N1 position are primary sites for hydrogen bond formation.

Stereochemical Influence on Activity

The stereochemistry of substituents on the indazole ring can have a profound impact on biological activity. When chiral centers are introduced, for example, through substitution at the N1 position with a chiral side chain, the resulting enantiomers can exhibit significantly different potencies and selectivities.

A notable example is the development of 1-((S)-2-aminopropyl)-1H-indazol-6-ol, where the (S)-enantiomer was identified as a potent and selective 5-HT2 receptor agonist. nih.gov This demonstrates that the specific three-dimensional arrangement of the atoms is critical for optimal interaction with the receptor binding site. The chair conformation of certain cyclic substituents can also provide structural stability while allowing for conformational flexibility, which can influence how the molecule fits into a binding pocket.

Mechanistic Pathways of Biological Action

The biological effects of indazole derivatives are rooted in their interactions at a cellular and molecular level. Research into compounds structurally related to this compound points towards several key mechanistic pathways.

Cellular and Molecular Mechanisms (e.g., Apoptosis Induction, ROS Generation, Enzyme Inhibition)

Apoptosis Induction: A primary mechanism by which indazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on related compounds, such as derivatives of 6-bromo-1H-indazol-3-ol and other substituted indazoles, have shown they can trigger apoptosis in various cancer cell lines. nih.gov This process is often characterized by the modulation of the Bcl-2 family of proteins. Specifically, these compounds can lead to an increased expression of pro-apoptotic proteins like Bax and a decreased expression of anti-apoptotic proteins such as Bcl-2. researchgate.netresearchgate.netnih.govmdpi.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential and activates downstream executioner caspases, like cleaved caspase-3, ultimately leading to cell death. researchgate.netnih.gov

Reactive Oxygen Species (ROS) Generation: Some indazole derivatives have been found to increase the intracellular levels of reactive oxygen species (ROS) in cancer cells. researchgate.netnih.gov Elevated ROS can induce oxidative stress, damaging cellular components like DNA, proteins, and lipids, and push the cell towards apoptosis.

Enzyme Inhibition: The indazole core is a versatile scaffold for designing enzyme inhibitors. Brominated indazoles have been investigated as inhibitors of several key enzymes implicated in cancer and inflammation:

Kinases: Many indazole derivatives function as kinase inhibitors, targeting the ATP-binding site of enzymes crucial for cell signaling, proliferation, and survival. Specific kinases inhibited by various indazole compounds include Fibroblast Growth Factor Receptors (FGFR), Epidermal Growth Factor Receptor (EGFR), and Anaplastic Lymphoma Kinase (ALK). mdpi.comnih.gov

Indoleamine 2,3-dioxygenase (IDO1): This enzyme is a key regulator of immune responses and is often exploited by tumors to evade the immune system. The 1H-indazole structure has been identified as a novel pharmacophore with potent IDO1 inhibitory activity, with the substitution pattern on the indazole ring playing a crucial role in inhibitory potency. researchgate.netmdpi.comnih.gov

Cyclooxygenase-2 (COX-2): Certain 6-bromo-1H-indazole derivatives have been evaluated as selective COX-2 inhibitors, an enzyme associated with inflammatory processes. innovareacademics.in

Membrane Permeability and Cellular Uptake Mechanisms

The ability of a compound to cross biological membranes is fundamental to its bioavailability and biological activity. The physicochemical properties of this compound, particularly the presence of a bromine atom, are expected to influence its membrane permeability. Halogenation, such as bromination, generally increases the lipophilicity of a molecule, which can enhance its ability to permeate cell membranes. vulcanchem.com

Studies on related brominated indazoles suggest that these compounds can possess good membrane permeability. For instance, the covalent attachment of halogenated boron clusters to other molecules has been shown to significantly enhance cellular uptake. mdpi.com While direct studies on this compound are needed, it is plausible that its bromo-substitution contributes to favorable cellular uptake, allowing it to reach intracellular targets. The structural properties and interactions with membrane phospholipids (B1166683) are known to be major factors in the cellular uptake mechanism of therapeutic agents. nih.gov

In Silico Approaches to SAR

Computational methods are invaluable tools for elucidating the structure-activity relationships of bioactive compounds, guiding the design of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are employed to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For indazole derivatives, QSAR models have been successfully developed to understand their anticancer and antimicrobial activities. longdom.org These models often reveal that specific topological and quantum chemical descriptors are critical for activity. researchgate.net

For example, a 2D-QSAR model developed for indazole derivatives as Threonine Tyrosine Kinase (TTK) inhibitors showed a high correlation coefficient (r² = 0.9512), indicating robust predictive accuracy. longdom.org Another QSAR study on indazole-based inhibitors highlighted the importance of molecular mass and van der Waals volume in determining the biological activity. researchgate.net Such models help in predicting the activity of new derivatives, like this compound, and in prioritizing synthetic efforts toward compounds with enhanced therapeutic potential.

Pharmacophore Mapping

Pharmacophore mapping identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. This approach has been applied to various series of indazole derivatives to design potent inhibitors.

A pharmacophore model for indazole-based inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key target in cancer, was generated to guide the design of new molecules. researchgate.net Similarly, pharmacophore mapping of FGFR1 inhibitors helped in the virtual screening and identification of novel, potent compounds. tandfonline.com A typical pharmacophore for an indazole-based kinase inhibitor might include features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, which correspond to the indazole nitrogen, the hydroxyl group, and the bicyclic ring system of this compound. researchgate.nettandfonline.com These models serve as a 3D blueprint for designing new derivatives with improved binding affinity and selectivity.

Research Findings on Indazole Derivatives

The following table summarizes the biological activities of various indazole derivatives, providing context for the potential activity of this compound.

Compound/Derivative SeriesTarget/AssayKey FindingsReference(s)
1H-Indazole-3-amine derivativesFGFR1Compound 99 was the most potent inhibitor with an IC₅₀ of 2.9 nM. mdpi.com
3-Amino-5-substituted indazolesAnaplastic Lymphoma Kinase (ALK)Entrectinib (compound 127 ) showed high activity against ALK with an IC₅₀ of 12 nM. mdpi.com
3-Substituted 1H-indazolesIDO1 EnzymeCompounds 121 and 122 showed potent inhibitory activity with IC₅₀ values of 720 nM and 770 nM, respectively. nih.gov
1H-Indazole-3-amine derivative 6o K562 cancer cell lineExhibited promising inhibitory effect with an IC₅₀ value of 5.15 µM and induced apoptosis. nih.govresearchgate.net
Indazole derivative 2f Multiple cancer cell linesShowed potent growth inhibitory activity (IC₅₀ = 0.23–1.15 µM) and induced apoptosis and ROS generation in 4T1 cells. researchgate.netnih.gov
6-bromo-1H-indazol-1-yl-(3,4-difluorophenyl) methanone (B1245722)COX-2 EnzymeShowed the highest binding energy of -9.11 kcal/mol in molecular docking studies. innovareacademics.in

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analyses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand and its target protein.

While specific molecular docking studies exclusively on 6-bromo-1H-indazol-5-ol are not widely documented, research on closely related derivatives provides significant insights into its potential interactions. For instance, a computational study on 1H-indazole derivatives as anti-inflammatory agents investigated the docking of several compounds, including (6-bromo-1H-indazol-1-yl)-(3,4-difluorophenyl) methanone (B1245722), with the Cyclooxygenase-2 (COX-2) enzyme (PDB ID: 3NT1). innovareacademics.in

The study revealed that the bromo-indazole scaffold plays a critical role in binding within the active site of the COX-2 enzyme. The compound (6-bromo-1H-indazol-1-yl)-(3,4-difluorophenyl) methanone (BDF) exhibited the highest binding energy of -9.11 kcal/mol. innovareacademics.in Its interactions were characterized by two conventional hydrogen bonds with the amino acid residues Arg120 and Tyr355. innovareacademics.in Another derivative, (6-bromo-1H-indazol-1-yl)(p-tolyl)methanone (BPT), showed a strong binding affinity of -8.80 kcal/mol, forming a carbon-hydrogen bond with Ala527 and an amide-π-stacked interaction with Gly526. innovareacademics.in

These findings suggest that the 6-bromo-1H-indazole core can effectively anchor within the binding pocket of proteins like COX-2, with the bromine atom contributing to the binding affinity. The interactions are typically a mix of hydrogen bonds, hydrophobic interactions, and π-stacking, which collectively stabilize the ligand-protein complex.

Table 1: Molecular Docking Results of 6-bromo-1H-indazole Derivatives with COX-2 (3NT1)

Compound Binding Energy (kcal/mol) Interacting Residues Type of Interaction
(6-bromo-1H-indazol-1-yl)-(3,4-difluorophenyl) methanone (BDF) -9.11 Arg120, Tyr355 Conventional Hydrogen Bond
(6-bromo-1H-indazol-1-yl)(p-tolyl)methanone (BPT) -8.80 Ala527, Gly526, Leu359, Tyr385, Phe381, Trp387, Val523, Val116, Leu531 C-H Bond, Amide-π Stacked, π-Alkyl

Data extracted from a study on 1H-indazole derivatives as anti-inflammatory agents. innovareacademics.in

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While there are no specific virtual screening studies published that focus on identifying novel ligands based on the this compound scaffold, the general approach has been applied to the broader indazole class. olemiss.edu

For example, virtual screening has been employed to identify novel inhibitors for targets like Glycogen Synthase Kinase-3β (GSK-3β) using libraries of indazole-containing compounds. olemiss.edu These studies typically involve a multi-step process that includes pharmacophore modeling, diversity analysis, and ensemble docking to filter large compound libraries and identify potential hits. The identified hits are then subjected to biological validation. olemiss.edu This methodology could be readily applied to discover new bioactive molecules using this compound as a starting fragment or query structure.

Prediction of Ligand-Target Interactions

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and stability of ligands when bound to their target proteins over time.

MD simulations performed on derivatives of 6-bromo-1H-indazole have demonstrated their stability within the active sites of target enzymes. In the study of 1H-indazole derivatives as COX-2 inhibitors, MD simulations were conducted to assess the stability of the docked complexes. innovareacademics.inresearchgate.net The results indicated that the compound (6-bromo-1H-indazol-1-yl)-(3,4-difluorophenyl) methanone (BDF) remained relatively stable within the active site of the COX-2 enzyme throughout the simulation. innovareacademics.inresearchgate.net The stability of the ligand-protein complex is a crucial factor for a drug candidate, as it ensures a sustained interaction with the target.

The dynamic behavior of the ligand-target complex can be further elucidated using techniques like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis. This method calculates the binding free energy of the ligand to the protein. For the (6-bromo-1H-indazol-1-yl)-(3,4-difluorophenyl) methanone (BDF) complexed with COX-2, the MM-GBSA analysis showed substantial binding affinities, confirming the stability observed in the MD simulations. innovareacademics.inresearchgate.net This analysis provides a more quantitative measure of the binding strength, taking into account the dynamic nature of the interaction.

Assessment of Ligand Stability and Conformational Changes

In Silico ADMET Prediction and Pharmacokinetic Modeling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) prediction is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological profile. nih.gov Computational models are used to estimate these properties for this compound, providing critical data before extensive experimental studies are undertaken.

Absorption and Distribution Profiles

Predictive models can estimate how well this compound is likely to be absorbed into the bloodstream and distributed throughout the body. Key predicted parameters include intestinal absorption, Caco-2 permeability, and plasma protein binding. Furthermore, its ability to cross the blood-brain barrier (BBB) can be evaluated, which is a critical parameter for potential central nervous system (CNS) applications. scielo.br For a compound to be a viable oral drug candidate, high intestinal absorption and moderate plasma protein binding are generally desirable. nih.gov

Table 3: Key In Silico Predicted ADME Parameters

Parameter Description Desirable Range for CNS Drugs
Human Intestinal Absorption Percentage of the drug absorbed through the human intestine. > 80%
Blood-Brain Barrier (BBB) Permeability (logBB) The ratio of the concentration of a drug in the brain to its concentration in the blood. -3.0 to +1.2 scielo.br
P-glycoprotein (P-gp) Substrate Predicts if the compound is a substrate of the P-gp efflux pump, which can limit brain penetration. No
Plasma Protein Binding (PPB) The extent to which a drug attaches to blood proteins. < 90%

| Aqueous Solubility (logS) | The logarithm of the molar solubility of the compound in water. | > -4.0 |

Note: Specific predicted values for this compound are not available in the cited literature; this table represents typical parameters evaluated.

Metabolic Pathways and Biotransformation

The metabolic fate of this compound can be predicted using in silico tools that simulate its interaction with metabolic enzymes, primarily the Cytochrome P450 (CYP) family. researchgate.net Based on its structure, several metabolic transformations are plausible.

Phase I metabolic reactions may include:

Oxidation: Hydroxylation of the aromatic ring.

Dehalogenation: Removal of the bromine atom.

Dehydrogenation: Formation of additional double bonds. researchgate.net

Phase II metabolic reactions would likely involve the conjugation of the hydroxyl group:

Glucuronidation: Attachment of a glucuronic acid moiety to the C5-hydroxyl group, increasing water solubility for excretion. nih.gov

Sulfation: Conjugation with a sulfate (B86663) group.

Predicting which specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP1A2) are likely to metabolize the compound is also a critical component of these studies. researchgate.net

Table 4: Predicted Metabolic Pathways for this compound

Metabolic Phase Potential Reaction Resulting Product
Phase I Aromatic Hydroxylation Dihydroxy-bromo-indazole derivative
Phase I Oxidative Dehalogenation Hydroxy-indazol-ol derivative
Phase II Glucuronidation 6-bromo-1H-indazol-5-yl glucuronide

| Phase II | Sulfation | 6-bromo-1H-indazol-5-yl sulfate |

Excretion Routes

Following metabolism, the resulting water-soluble metabolites are eliminated from the body. In silico models can provide an estimation of the primary routes of excretion, which are typically renal (via urine) or biliary (via feces). The physicochemical properties of the parent compound and its metabolites, such as molecular weight and polarity, are key factors in determining the predominant excretion pathway. Specific predictive data on the excretion routes for this compound are not detailed in the available literature but would be a component of a full in silico pharmacokinetic workup.

Predictive Toxicology

Early-stage toxicology assessment is crucial to identify potential liabilities. For this compound, GHS hazard statements indicate it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

Beyond these classifications, in silico toxicology models predict a range of potential adverse effects, including:

Mutagenicity (Ames test): Prediction of whether the compound can cause genetic mutations.

Carcinogenicity: Estimation of tumor-forming potential.

Cardiotoxicity (hERG inhibition): Assessment of the risk of blocking the hERG potassium channel, which can lead to cardiac arrhythmia.

Hepatotoxicity: Prediction of potential liver damage.

These predictive models help to flag compounds that may have a higher risk of causing toxicity, guiding further experimental testing. scielo.br

Table 5: GHS Hazard Information for this compound

Identifier Code Description
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.

Preclinical Evaluation and Translational Research Directions

In Vitro Biological Assay Systems

The initial stages of preclinical evaluation for a novel chemical entity like 6-bromo-1H-indazol-5-ol would involve a battery of in vitro assays. These laboratory-based tests are crucial for providing a preliminary understanding of the compound's biological effects at a cellular and molecular level.

Cell-Based Assays (e.g., Cancer Cell Lines, Microbial Strains, Protozoal Cultures)

Cell-based assays are fundamental in determining the potential therapeutic applications of a compound. For a derivative of the indazole family, which has shown promise in oncology and infectious diseases, a range of cell lines would be utilized.

Anticancer Screening: Given that various indazole derivatives have demonstrated cytotoxic effects against cancer cells, this compound would likely be screened against a panel of human cancer cell lines.

Cell LineCancer TypePotential Assay
A549Lung CarcinomaMTT assay for cell viability
MCF-7Breast AdenocarcinomaCrystal violet assay for cell proliferation
HCT116Colon CarcinomaClonogenic assay for long-term survival
K562Chronic Myeloid LeukemiaFlow cytometry for apoptosis analysis

Antimicrobial and Antiprotozoal Screening: The evaluation of antimicrobial properties would involve testing the compound against representative strains of bacteria and fungi. Similarly, its efficacy against protozoal cultures could uncover potential treatments for parasitic diseases.

OrganismTypePotential Assay
Staphylococcus aureusGram-positive BacteriaBroth microdilution for Minimum Inhibitory Concentration (MIC)
Escherichia coliGram-negative BacteriaDisk diffusion assay for zone of inhibition
Candida albicansFungal PathogenAntifungal susceptibility testing
Plasmodium falciparumProtozoan ParasiteSYBR Green I-based fluorescence assay for parasite growth inhibition

Biochemical Assays for Enzyme and Receptor Activity

To elucidate the mechanism of action, biochemical assays are employed to assess the direct interaction of the compound with specific molecular targets, such as enzymes and receptors. The indazole core is known to interact with various kinases, which are often dysregulated in cancer.

Target ClassSpecific ExampleAssay Type
Protein KinasesTyrosine Kinases (e.g., EGFR, VEGFR)Kinase activity assays (e.g., ADP-Glo™, LanthaScreen®)
Cell Cycle RegulatorsCyclin-Dependent Kinases (CDKs)In vitro kinase inhibition assays
Signaling ReceptorsG-protein coupled receptors (GPCRs)Radioligand binding assays

Cellular Pathway Analysis

Should initial cell-based assays show significant activity, the next step would be to investigate the underlying cellular pathways affected by this compound. Techniques such as Western blotting and quantitative PCR (qPCR) would be used to measure changes in protein and gene expression levels within key signaling cascades like the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often implicated in cell survival and proliferation.

In Vivo Efficacy Studies

Positive in vitro results would warrant progression to in vivo studies to assess the compound's efficacy and behavior within a living organism.

Animal Models for Disease Conditions

The selection of an appropriate animal model is critical and depends on the therapeutic area suggested by the in vitro data. For potential anticancer applications, immunodeficient mice bearing human tumor xenografts are commonly used. For infectious diseases, models of bacterial or parasitic infection would be employed.

Disease ModelAnimalPurpose
Human Tumor XenograftNude MiceTo evaluate the anti-tumor efficacy of the compound
Systemic Bacterial InfectionBalb/c MiceTo assess the compound's ability to clear a bacterial infection
Murine Malaria ModelC57BL/6 MiceTo determine the antimalarial efficacy in a living host

Evaluation of Efficacy and Safety Profiles

In these animal models, the primary goal is to determine if the compound can produce the desired therapeutic effect at a dose that is well-tolerated. Efficacy would be measured by outcomes such as tumor growth inhibition or reduction in pathogen load. Concurrently, a preliminary safety profile would be established by monitoring for any adverse effects and conducting basic toxicological assessments.

Identification of Novel Therapeutic Applications

The unique structure of this compound, featuring a bromine atom and a hydroxyl group on the indazole ring, makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. lookchem.combldpharm.comcalpaclab.com

Repurposing Potential

The indazole core is present in numerous compounds with a wide range of biological activities, suggesting the potential for repurposing this compound and its derivatives for new therapeutic applications. researchgate.net The structural features of indazole derivatives allow for modifications that can enhance potency and selectivity towards various biological targets.

Derivatives of the indazole scaffold have shown promise in several therapeutic areas:

Anticancer Activity: Indazole derivatives have been investigated for their anticancer properties. longdom.orgresearchgate.net Some have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. researchgate.net The mechanism of action for some derivatives involves the induction of apoptosis.

Antimicrobial Properties: The indazole scaffold has been explored for its antimicrobial activity against both bacterial and fungal pathogens. longdom.org

Enzyme Inhibition: Certain indazole derivatives have been identified as modulators of enzymes implicated in disease pathways, such as indoleamine 2,3-dioxygenase (IDO1), which is involved in immune regulation. researchgate.net

Neurological Disorders: The ability of some indazole derivatives to cross the blood-brain barrier opens up possibilities for their use in treating neurodegenerative diseases. chemimpex.com Recent research has also explored novel indazole derivatives as serotonergic psychedelic agents for treating psychosis and other CNS disorders. acs.org

Combination Therapies

The potential for using this compound derivatives in combination with other drugs is an area of interest. For instance, in cancer therapy, combining a novel agent with existing treatments can lead to enhanced efficacy and potentially lower dosages of each drug, thereby reducing side effects. google.com The diverse biological activities of indazole derivatives make them candidates for combination therapies targeting multiple pathways in complex diseases. researchgate.netnih.gov

Future Perspectives in Drug Discovery

The versatility of the indazole scaffold provides a strong foundation for future drug discovery efforts. bldpharm.comgoogle.com

Rational Design of Next-Generation Indazole Analogs

Structure-based drug design is a key strategy for developing more potent and selective indazole analogs. nih.gov By understanding the structure-activity relationships, medicinal chemists can make targeted modifications to the this compound scaffold to optimize its interaction with specific biological targets. frontiersin.org This can involve substitutions at various positions on the indazole ring to improve properties like binding affinity, selectivity, and pharmacokinetic profiles. nih.govnih.gov For example, the synthesis of new derivatives often involves reactions like Suzuki-Miyaura coupling to introduce different aryl groups. nih.govmdpi.com

The development of novel synthetic methods is also crucial for creating a diverse library of indazole analogs for screening. researchgate.net

Clinical Translation Considerations

The path from a promising preclinical compound to a clinically approved drug is complex. For this compound and its analogs, several factors will be critical for successful clinical translation. These include a thorough understanding of the mechanism of action, favorable pharmacokinetic and pharmacodynamic properties, and a clear demonstration of efficacy in relevant preclinical models. nih.gov

The indazole scaffold is already present in some clinically used drugs, which provides a positive precedent for the development of new indazole-based therapies. researchgate.netresearchgate.net Continued research into the therapeutic potential of this compound and its derivatives holds promise for addressing unmet medical needs in various disease areas. researchgate.netlongdom.org

Analytical and Spectroscopic Characterization

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental IR spectroscopic data for 6-bromo-1H-indazol-5-ol, including characteristic absorption frequencies for its functional groups, are not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D NMR (¹H, ¹³C) for Structural Confirmation

Detailed ¹H and ¹³C NMR chemical shifts and coupling constants for this compound have not been reported in the available scientific literature.

2D NMR (COSY, NOESY, HMBC, HSQC) for Complex Structure Elucidation and Regioisomer Analysis

There is no published 2D NMR data (COSY, NOESY, HMBC, HSQC) for this compound. Such data would be crucial for the unambiguous assignment of proton and carbon signals and for confirming the specific substitution pattern of the indazole ring.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

While the nominal molecular weight is known, specific high-resolution mass spectrometry (HRMS) data, which would provide the accurate mass of the molecular ion and confirm its elemental composition, has not been found in the public domain for this compound.

Fragmentation Pattern Analysis

While specific, experimentally-derived mass spectra for this compound are not widely available in the public domain, the fragmentation pattern under electron ionization (EI) can be predicted based on the known behavior of related chemical structures, such as indazoles and bromo-aromatic compounds. The molecular ion peak (M+) would be expected to be prominent, and due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) would be observed for all bromine-containing fragments.

The fragmentation of the this compound molecule is anticipated to proceed through several key pathways. A primary fragmentation event often involves the loss of a hydrogen cyanide (HCN) molecule from the pyrazole (B372694) ring, a common fragmentation route for indazoles. Another expected fragmentation is the cleavage of the C-Br bond, leading to a fragment corresponding to the indazol-5-ol moiety. Subsequent fragmentations could involve the loss of carbon monoxide (CO) from the phenolic group.

The predicted major fragments are detailed in the table below.

m/z (mass-to-charge ratio) Proposed Fragment Ion Formula Notes
212/214[C₇H₅BrN₂O]⁺C₇H₅BrN₂OMolecular ion peak (M⁺), showing the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br).
185/187[C₆H₄BrN]⁺C₆H₄BrNLoss of HCN from the molecular ion.
133[C₇H₅N₂O]⁺C₇H₅N₂OLoss of bromine radical (⁷⁹Br· or ⁸¹Br·) from the molecular ion.
105[C₆H₅N₂]⁺C₆H₅N₂Loss of CO from the [C₇H₅N₂O]⁺ fragment.

Elemental Analysis for Purity and Composition

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound, thereby providing a measure of its purity. The analysis determines the percentage by weight of each element present in the compound. For this compound, with the molecular formula C₇H₅BrN₂O, the theoretical elemental composition can be calculated based on its molecular weight of 213.03 g/mol . calpaclab.com

The expected elemental composition is presented in the table below.

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
CarbonC12.01784.0739.46%
HydrogenH1.0155.052.37%
BromineBr79.90179.9037.51%
NitrogenN14.01228.0213.15%
OxygenO16.00116.007.51%

Experimental values obtained from elemental analysis of a pure sample of this compound would be expected to align closely with these theoretical percentages, typically within a ±0.4% deviation.

Q & A

Q. What are the common synthetic routes for 6-bromo-1H-indazol-5-ol, and how can purity be optimized?

Methodological Answer: this compound is typically synthesized via halogenation or functional group interconversion. For example, bromination of 1H-indazol-5-ol using N-bromosuccinimide (NBS) under acidic conditions can introduce the bromine atom at the 6-position . To optimize purity:

  • Use column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) to separate byproducts.
  • Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase).
  • Recrystallization from ethanol/water mixtures improves crystallinity and reduces impurities .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refinement to resolve positional ambiguity of the bromine and hydroxyl groups. Collect high-resolution data (e.g., <1.0 Å) to ensure accurate bond-length validation .
  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR shifts with computational predictions (DFT methods like B3LYP/6-31G*) to confirm substitution patterns. Key signals include the hydroxyl proton (δ ~10 ppm, broad) and aromatic protons adjacent to bromine (δ ~7.5–8.5 ppm) .

Q. What are the typical impurities encountered during synthesis, and how are they mitigated?

Methodological Answer: Common impurities include:

  • Debrominated byproducts : Result from incomplete bromination. Mitigate by optimizing stoichiometry (1.2–1.5 eq. NBS) and reaction time (12–24 hrs) .
  • Oxidation products : The hydroxyl group may oxidize to a ketone. Use inert atmospheres (N2_2) and antioxidants like BHT during synthesis .
  • Regioisomers : Confirm regiochemistry via NOESY NMR to distinguish between 5- and 6-substituted isomers .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in substitution reactions?

Methodological Answer:

  • Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. The bromine atom’s σ-hole often drives SNAr reactions at the 6-position, while the hydroxyl group directs meta-substitution .
  • Use molecular docking (AutoDock Vina) to predict binding affinities for target enzymes, guiding functionalization strategies (e.g., adding sulfonamide groups for kinase inhibition) .

Q. How do structural modifications (e.g., halogen replacement, hydroxyl protection) impact biological activity?

Methodological Answer:

Modification Impact Reference
Bromine → Iodo Increased steric bulk reduces solubility but enhances halogen bonding in protein pockets.
Hydroxyl → Methoxy Improved metabolic stability (reduced phase II glucuronidation) but decreased hydrogen-bonding capacity.
N-Methylation Alters indazole tautomerism, affecting binding to ATP-binding sites (e.g., in kinase inhibitors).

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Replicate assays : Test compounds under standardized conditions (e.g., IC50_{50} measurements in triplicate, using the same cell line, such as HeLa or MCF-7).
  • Analyze structural analogs : Compare with 6-bromo-1H-indazol-3-ol derivatives to isolate positional effects .
  • Leverage meta-analysis : Apply statistical tools (e.g., Fisher’s exact test) to identify outliers in published datasets, considering variables like assay sensitivity and solvent effects .

Q. What strategies optimize crystallographic refinement for this compound derivatives with poor diffraction?

Methodological Answer:

  • Twinned data : Use SHELXL’s TWIN/BASF commands to model twin domains. Validate with Rint_{int} < 0.05 .
  • High mosaicity crystals : Optimize cryoprotection (e.g., 25% glycerol) and reduce data collection temperature (100 K) to minimize lattice disorder .
  • Hydrogen atom placement : Employ SHELX’s AFIX commands for constrained refinement of hydroxyl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.